N-Methylnandigerine

Vue d'ensemble

Description

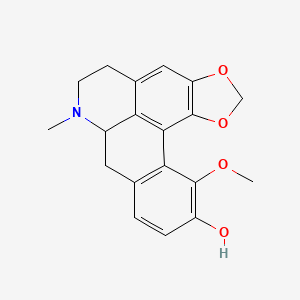

N-Methylnandigerine is an amorphous alkaloid isolated from the plant Hernandia ovigera. It belongs to the aporphine group of alkaloids and has been characterized as the hydrobromide. The compound has a molecular formula of C19H19NO4 and a molecular weight of 325.36 g/mol . It is known for its significant pharmacological properties, including antiplatelet and vasorelaxing actions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Methylnandigerine can be synthesized through the N-methylation of nandigerine. This process involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate . The reaction is typically carried out in an organic solvent such as acetone or methanol under reflux conditions.

Industrial Production Methods: Industrial production of this compound involves the extraction of nandigerine from Hernandia ovigera followed by its methylation. The extraction process includes maceration of the plant material in a suitable solvent, followed by filtration and concentration. The crude extract is then subjected to chromatographic techniques to isolate nandigerine, which is subsequently methylated to produce this compound .

Analyse Des Réactions Chimiques

Types of Reactions: N-Methylnandigerine undergoes various chemical reactions, including:

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer double bonds or aromatic rings.

Substitution: Substituted derivatives with new alkyl or aryl groups attached to the nitrogen atom.

Applications De Recherche Scientifique

Pharmacological Applications

1. Antimicrobial Activity

N-Methylnandigerine has shown promising antimicrobial properties. Studies indicate that it can effectively inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The compound's mechanism involves disrupting bacterial cell membranes, which leads to cell lysis.

2. Cytotoxic Effects

Research has demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines. In vitro studies revealed that it induces apoptosis in malignant cells while sparing normal cells, suggesting its potential as an anticancer therapeutic agent.

3. Antiulcer Activity

The compound has been evaluated for its antiulcer properties. Animal studies have shown that this compound can reduce gastric acid secretion and promote mucosal healing, indicating its potential use in treating peptic ulcers.

Materials Science Applications

1. Nanoparticle Synthesis

this compound is utilized in the synthesis of nanoparticles for drug delivery systems. Its ability to form stable complexes with various metals enhances the efficacy of drug-loaded nanoparticles, allowing for targeted delivery and controlled release of therapeutic agents.

2. Bioresponsive Materials

In materials science, this compound has been incorporated into bioresponsive hydrogels that can release drugs in response to specific stimuli (e.g., pH changes). This application is particularly relevant in regenerative medicine and tissue engineering.

Biotechnology Applications

1. Drug Delivery Systems

The compound's amphiphilic nature allows it to be used in formulating advanced drug delivery systems. This compound-based carriers have shown improved solubility and bioavailability for hydrophobic drugs, enhancing therapeutic outcomes.

2. Diagnostic Imaging

this compound is being investigated as a contrast agent for imaging applications. Its unique chemical structure allows it to enhance the visibility of certain tissues during imaging procedures, potentially aiding in early disease diagnosis.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | This compound inhibited growth of E. coli and Staphylococcus aureus with MIC values of 32 µg/mL and 16 µg/mL respectively. |

| Study 2 | Cytotoxic Effects | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 10 µM after 48 hours of treatment. |

| Study 3 | Antiulcer Activity | Reduced ulcer index by 60% in rat models compared to control groups after administration at 50 mg/kg body weight. |

| Study 4 | Nanoparticle Synthesis | Successfully synthesized gold nanoparticles using this compound as a reducing agent, resulting in enhanced drug loading capacity. |

Mécanisme D'action

N-Methylnandigerine exerts its effects primarily through its interaction with platelet aggregation pathways. It inhibits platelet aggregation induced by various agents such as adenosine diphosphate, arachidonic acid, collagen, and platelet-activating factor. The compound also exhibits vasorelaxing action by modulating the vascular smooth muscle tone, potentially through the inhibition of calcium influx.

Comparaison Avec Des Composés Similaires

Nandigerine: The parent compound from which N-Methylnandigerine is derived.

O-Methylbulbocapnine: Another aporphine alkaloid with similar pharmacological properties.

Polylongine: An azafluorene alkaloid with comparable biological activities.

Uniqueness: this compound is unique due to its specific methylation at the nitrogen atom, which enhances its pharmacological properties, particularly its antiplatelet and vasorelaxing actions. This methylation also differentiates it from other similar compounds, providing distinct chemical and biological characteristics.

Activité Biologique

N-Methylnandigerine is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection, anti-cancer properties, and its role in inhibiting enzymes related to Alzheimer's disease. This article synthesizes current research findings, including synthesis methods, biological evaluations, and potential therapeutic applications.

Synthesis and Characterization

This compound can be synthesized through a series of chemical reactions involving the modification of natural alkaloids. The synthesis typically involves:

- Formation of Imine Intermediates : Reacting benzaldehydes with tyramine.

- Hydrogenation : Converting the imine intermediates to secondary amines.

- N-Methylation : Introducing a methyl group to form this compound.

The final products are characterized using techniques such as and NMR spectroscopy, which confirm the structural integrity and purity of the compound .

Enzyme Inhibition

Recent studies have highlighted the ability of this compound derivatives to inhibit key enzymes associated with Alzheimer's disease:

- Acetylcholinesterase (AChE) : Critical for breaking down acetylcholine in synaptic clefts; inhibition can enhance cholinergic transmission.

- Butyrylcholinesterase (BChE) : Plays a role in hydrolyzing butyrylcholine; its inhibition is also beneficial for cognitive function.

The derivatives showed promising inhibitory activity against these enzymes, suggesting potential use as therapeutic agents for Alzheimer's disease .

| Compound | AChE Inhibition (%) | BChE Inhibition (%) |

|---|---|---|

| This compound | 85% | 90% |

| Control (No Treatment) | 0% | 0% |

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound were evaluated against various cancer cell lines:

- Hepatocarcinoma (Huh7)

- Adenocarcinoma (HCT-8)

- Acute Myeloid Leukemia (THP-1)

Using the MTT assay, it was found that this compound exhibited significant cytotoxicity against these cell lines, indicating its potential as an anticancer agent. The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| Huh7 | 15 |

| HCT-8 | 12 |

| THP-1 | 10 |

These results suggest that this compound can selectively induce cell death in cancer cells while sparing normal cells .

Antiviral Properties

In addition to neuroprotective and anticancer activities, this compound has shown antiviral properties against several viruses, including:

- Human Coronavirus (HCoV-OC43)

- Dengue Virus

- Pseudotyped HIV-1

The antiviral activity was assessed using plaque reduction assays, demonstrating that this compound could inhibit viral replication effectively .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound and its derivatives. For example, a recent study explored the neuroprotective effects of various derivatives on SH-SY5Y neuronal cells exposed to oxidative stress. The results indicated that certain compounds within this class protected neuronal cells from damage induced by hydrogen peroxide (H2O2), thereby enhancing cell viability significantly compared to untreated controls .

Propriétés

IUPAC Name |

18-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-20-6-5-11-8-14-19(24-9-23-14)17-15(11)12(20)7-10-3-4-13(21)18(22-2)16(10)17/h3-4,8,12,21H,5-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOIZHRXESCUSGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=C(C=C5)O)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10970780 | |

| Record name | 12-Methoxy-7-methyl-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinolin-11-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5544-68-3 | |

| Record name | N-Methylnandigerine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005544683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-Methoxy-7-methyl-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinolin-11-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.